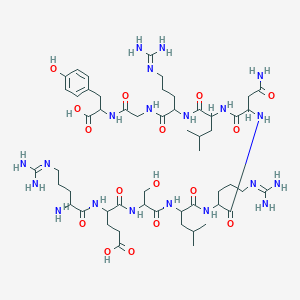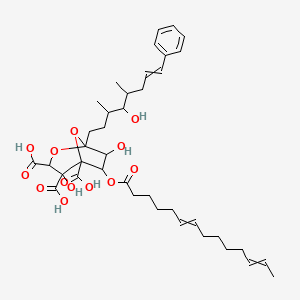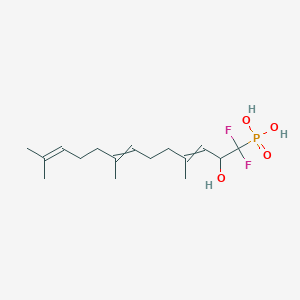
H-DL-Arg-DL-Glu-DL-Ser-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Arg-Gly-DL-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human leukocyte antigen B7.75-84 is a peptide derived from the human leukocyte antigen B7 molecule, which is part of the major histocompatibility complex class I. Human leukocyte antigen molecules are essential for the immune system as they present peptides to T cells, enabling the immune system to recognize and respond to pathogens .
準備方法
The preparation of human leukocyte antigen B7.75-84 involves the synthesis of the peptide sequence using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide . Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography to obtain the desired purity and yield .
化学反応の分析
Human leukocyte antigen B7.75-84 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Human leukocyte antigen B7.75-84 has numerous scientific research applications, particularly in the fields of immunology and medicine. It is used to study the interactions between human leukocyte antigen molecules and T cells, which are crucial for understanding immune responses to infections and diseases . Additionally, human leukocyte antigen B7.75-84 is employed in the development of immunotherapies and vaccines, as it can help identify and target specific antigens presented by human leukocyte antigen molecules . In the field of transplantation, human leukocyte antigen typing is essential for matching donors and recipients to prevent graft rejection .
作用機序
The mechanism of action of human leukocyte antigen B7.75-84 involves its presentation by human leukocyte antigen molecules on the surface of cells. This presentation allows T cells to recognize and bind to the peptide, leading to the activation of the immune response. The molecular targets involved in this process include the T cell receptor and co-stimulatory molecules such as CD8 . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes, which can target and destroy infected or malignant cells .
類似化合物との比較
Human leukocyte antigen B7.75-84 can be compared to other peptides derived from human leukocyte antigen molecules, such as human leukocyte antigen B27 and human leukocyte antigen A2. These peptides share similar functions in presenting antigens to T cells but differ in their amino acid sequences and binding specificities . Human leukocyte antigen B7.75-84 is unique in its specific sequence and the particular immune responses it can elicit . Other similar compounds include peptides derived from human leukocyte antigen class II molecules, which present antigens to CD4+ T cells and play a role in different aspects of the immune response .
特性
分子式 |
C53H90N20O16 |
|---|---|
分子量 |
1263.4 g/mol |
IUPAC名 |
5-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |
InChIキー |
KXASYRUYKYOKGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)

![8-imidazol-1-yl-7-nitro-5H-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B10781610.png)
![4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781611.png)

![N-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B10781625.png)
![2-amino-3-[2-[[3-[2-amino-3-(benzylamino)-3-oxopropyl]-1H-indol-2-yl]diselanyl]-1H-indol-3-yl]-N-benzylpropanamide](/img/structure/B10781631.png)
![1-[[4-Methyl-1-oxo-1-[(8-oxo-1,7-diazacyclotridec-9-yl)amino]pentan-2-yl]amino]propylphosphonic acid](/img/structure/B10781653.png)

![10-(Ethylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B10781667.png)
![[6-(3-Guanidino-propoxy)-1-oxo-3,4-dihydro-1H-isoquinolin-2-yl]-acetic acid](/img/structure/B10781670.png)
![2-[4-(1,2-Diphenylpent-1-en-1-yl)phenoxy]-N,N-dimethylethan-1-amine](/img/structure/B10781673.png)

![6-{[(4-Benzenesulfonyl-phenyl)-prop-2-ynyl-amino]-methyl}-2-methyl-3H-quinazolin-4-one](/img/structure/B10781680.png)